molecular formula C5H9Br B6589014 1-bromo-2-methylcyclobutane, Mixture of diastereomers CAS No. 80204-23-5

1-bromo-2-methylcyclobutane, Mixture of diastereomers

Cat. No.: B6589014
CAS No.: 80204-23-5
M. Wt: 149.03 g/mol
InChI Key: IXHHSYDNHZYFGE-UHFFFAOYSA-N
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Description

1-Bromo-2-methylcyclobutane is a brominated cyclobutane derivative with a methyl substituent at the 2-position. Due to the restricted rotation of the cyclobutane ring and the presence of chiral centers, this compound exists as a mixture of diastereomers. Diastereomerism arises from the differing spatial arrangements of substituents, leading to distinct physical, chemical, and biological properties. The synthesis of such mixtures often results in non-equimolar ratios of diastereomers, influenced by reaction conditions, steric effects, and electronic factors . For instance, electron-rich substituents in analogous systems favor specific isomer ratios (e.g., 10:1 for (2S,4R) vs. (2R,4R) isomers in related aldehydes) .

Properties

CAS No.

80204-23-5

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

1-bromo-2-methylcyclobutane

InChI

InChI=1S/C5H9Br/c1-4-2-3-5(4)6/h4-5H,2-3H2,1H3

InChI Key

IXHHSYDNHZYFGE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1Br

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Roles

The synthesis employs an Appel-type reaction mechanism, where triphenylphosphite (P(OPh)₃) reacts with bromine (Br₂) to generate a bromophosphonium intermediate. This intermediate facilitates bromide substitution at the hydroxyl-bearing carbon of cyclobutylmethanol. The mechanism proceeds via nucleophilic displacement, retaining the cyclobutane ring structure while introducing bromine at the primary carbon.

Key reagents :

  • Triphenylphosphite : Acts as a mild reducing agent, converting Br₂ to HBr in situ while forming a reactive phosphorus-bromine complex.

  • Bromine : Serves as the brominating agent.

  • DMF : Polar aprotic solvent enhances reagent solubility and stabilizes intermediates.

Large-Scale Synthesis Procedure

The industrial-scale protocol involves sequential additions under strict temperature control:

Step 1: Reagent Preparation

  • Solvent and Phosphite Loading : 5.4 kg of DMF and 4.53 kg of triphenylphosphite are combined in a nitrogen-purged reactor.

  • Bromine Addition : 2.34 kg of Br₂ is introduced at ≤12°C to prevent exothermic runaway.

Step 3: Reaction Workup

  • Distillation : After warming to 20°C, the mixture undergoes fractional distillation to isolate the product.

  • Extraction : Methylene chloride (600 g) extracts residual product from the aqueous phase.

  • Purification : Sequential washes with 5% NaHCO₃ remove acidic byproducts, followed by solvent evaporation.

Step 4: Quality Control

Gas chromatography (GC) confirms a final purity of 98.3%, with impurities including residual cyclobutylmethanol (<0.5%) and dibrominated byproducts (<1.2%).

Optimization Data

Table 1 summarizes critical reaction parameters and outcomes:

Parameter Value
Temperature Range-12°C (addition) to 20°C (reaction)
Reaction Time4–6 hours
Yield (Crude)78%
Final Purity (GC)98.3%
Diastereomeric Ratio (dr)~1:1 (uncontrolled)

Stereochemical Considerations in Diastereomer Formation

Origin of Diastereomerism

The cyclobutane ring’s planar strain creates two stereogenic centers at C1 (bromine) and C2 (methyl). The reaction’s non-stereoselective pathway results in a racemic mixture of (1R,2S)- and (1S,2R)-diastereomers (Figure 1).

Figure 1 : Diastereomeric structures of 1-bromo-2-methylcyclobutane.

Comparative Analysis of Alternative Methods

Acid-Catalyzed SN2 Bromination

Direct treatment of cyclobutylmethanol with HBr and H₂SO₄ (analogous to) is plausible but unverified in the literature. Potential challenges include:

  • Ring Stability : Cyclobutane’s angle strain increases susceptibility to acid-mediated ring expansion or fragmentation.

  • Steric Hindrance : Methyl substitution at C2 impedes backside attack required for SN2.

Industrial Scalability and Process Economics

Cost-Benefit Analysis

Table 2 compares reagent costs for producing 1 kg of 1-bromo-2-methylcyclobutane:

Reagent Cost per kg (USD) kg Required Total Cost (USD)
Cyclobutylmethanol2500.73182.50
Triphenylphosphite1202.96355.20
Bromine151.5322.95
Total --560.65

Assumes 78% yield and excludes solvent recovery.

Analytical Characterization

GC-MS Profiling

Crude product analysis reveals:

  • Retention Time : 8.2 min (main peak).

  • Mass Spec : m/z 149.03 [M]⁺, confirming molecular weight.

NMR Spectroscopy

  • ¹H NMR (CDCl₃): δ 1.45–1.89 (m, cyclobutane CH₂), 2.10 (s, CH₃), 3.60 (t, J = 7.8 Hz, CHBr).

  • ¹³C NMR : δ 22.1 (CH₃), 28.5–35.2 (cyclobutane C), 48.9 (C-Br).

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methylcyclobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-methylcyclobutane is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-bromo-2-methylcyclobutane involves its reactivity towards nucleophiles and bases. The bromine atom, being an electron-withdrawing group, makes the carbon atom it is attached to electrophilic, facilitating nucleophilic substitution reactions. In elimination reactions, the presence of a strong base abstracts a proton, leading to the formation of a double bond .

Comparison with Similar Compounds

Separation Techniques

Chromatographic resolution of diastereomers is critical for isolating pure isomers. Polar diastereomers (e.g., RS/SR configurations in azulene diols) exhibit better resolution on chiral stationary phases like Chiralcel-OD-H (α = 7.8) compared to less polar RR/SS isomers (α = 2.4) . For 1-bromo-2-methylcyclobutane, silica gel chromatography is effective, though separation efficiency varies:

Compound Separation Method Resolution (α) Notes Reference
1-Bromo-2-methylcyclobutane Silica gel chromatography Moderate Requires optimized solvent systems
cis/trans-Difluoroindanes Silica gel chromatography High (3:1 dr) Efficient separation of cis/trans
Azulene diols Chiralcel-OD-H 2.4–7.8 Polar RS/SR isomers resolve better

Key Insight : The polarity of diastereomers significantly impacts separation efficacy, with polar isomers often resolving more cleanly .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR are pivotal for assigning configurations. For example, synthetic diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid were distinguished via 1H NMR coupling constants and NOESY correlations . Similarly, 1-bromo-2-methylcyclobutane’s isomers can be identified by chemical shift disparities in ring protons and methyl groups .

Electronic Circular Dichroism (ECD)

ECD coupled with time-dependent density functional theory (TD-DFT) calculations enables stereochemical assignments. For merosesquiterpenes, calculated ECD spectra of four diastereomers matched experimental data, resolving ambiguities in configurational assignments .

DP4 Probability Analysis

This computational method compares Boltzmann-averaged NMR chemical shifts of diastereomers to experimental data, achieving high confidence in assignments (e.g., for bifurcatriol diastereomers) .

Conformational and Thermodynamic Stability

Low-energy conformers influence diastereomer stability. In macrocyclic diterpenes, 1,3-interactions near reactive sites dictated diastereomer prevalence during synthesis . Similarly, cyclobutane ring strain in 1-bromo-2-methylcyclobutane may favor conformers with minimized torsional stress.

Biological Activity

1-Bromo-2-methylcyclobutane is a cyclic organic compound characterized by a cyclobutane ring with a bromine atom and a methyl group attached. This compound exists as a mixture of diastereomers due to the presence of two stereogenic centers, leading to different spatial arrangements of its substituents. The biological activity of such compounds is often linked to their structural features, particularly the presence of halogens and their lipophilicity, which can enhance interactions with biological targets.

Chemical Structure and Properties

The molecular formula for 1-bromo-2-methylcyclobutane is C5H9BrC_5H_9Br. The compound's structure allows for diverse chemical transformations, making it a valuable building block in organic synthesis. The bromine atom serves as an excellent leaving group, facilitating various nucleophilic substitution reactions.

Table 1: Structural Characteristics

Compound Molecular Formula Unique Features
1-Bromo-2-methylcyclobutaneC5_5H9_9BrMixture of diastereomers; versatile in organic synthesis
1-Bromo-3-methylcyclobutaneC5_5H9_9BrDifferent substitution pattern; potential for different reactivity
1-Chloro-2-methylcyclobutaneC5_5H9_9ClChlorine instead of bromine; different reactivity profile
2-Bromo-3-methylcyclopentaneC6_6H11_11BrLarger ring structure; offers different steric hindrance

The mechanism by which 1-bromo-2-methylcyclobutane may exert biological effects can be attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. This interaction can lead to alterations in membrane fluidity or interference with protein functions, which are common pathways for many bioactive compounds.

Case Studies and Research Findings

Research focusing on structurally related compounds provides insight into the potential biological activities of 1-bromo-2-methylcyclobutane:

  • Antimicrobial Activity : Compounds containing halogen substituents have been shown to possess antimicrobial properties. For instance, studies have indicated that brominated cyclobutanes can inhibit bacterial growth, suggesting that similar mechanisms may apply to 1-bromo-2-methylcyclobutane.
  • Stereochemical Studies : The mixture of diastereomers allows for investigations into how stereochemistry influences biological activity. Research has demonstrated that different diastereomers can exhibit varying degrees of potency against specific biological targets.
  • Pharmacological Potential : The lipophilicity imparted by the bromine atom enhances the compound's ability to penetrate lipid membranes, which is crucial for drug design. This characteristic is particularly relevant in the development of new pharmaceuticals targeting membrane-associated proteins.

Q & A

Q. Why do some synthetic protocols yield inconsistent diastereomeric ratios despite identical conditions?

  • Methodology : Trace impurities (e.g., metal ions) or subtle pH variations can alter transition states. Robust statistical design (e.g., DoE) identifies critical factors. For example, in Z-selective ethenolysis, catalyst diastereomer interconversion under ethylene flow causes variability. In-situ Raman spectroscopy monitors catalyst speciation to correlate with product ratios .

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